Befunolol hydrochloride, (R)-
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Overview
Description
Befunolol hydrochloride, ®- is a beta-adrenergic antagonist, commonly known as a beta-blocker. It was introduced in Japan in 1983 by Kakenyaku Kako Co. under the trade name Bentos. This compound is primarily used in the management of open-angle glaucoma due to its ability to reduce intraocular pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Befunolol hydrochloride begins with ortho-vanillin, which undergoes a condensation reaction with chloroacetone in the presence of potassium hydroxide to form 2-acetyl-7-methoxybenzofuran. This intermediate is then demethylated using hydrobromic acid. The resulting benzofuran derivative reacts with epichlorohydrin and isopropylamine to add the side chain, producing Befunolol .
Industrial Production Methods
Industrial production of Befunolol hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Befunolol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
Befunolol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of beta-adrenergic antagonists.
Biology: Research on its effects on beta-adrenergic receptors helps in understanding cellular signaling pathways.
Medicine: Its primary application is in ophthalmology for the treatment of glaucoma. It is also being investigated for other potential therapeutic uses.
Industry: Befunolol hydrochloride is used in the formulation of eye drops and other pharmaceutical preparations
Mechanism of Action
Befunolol hydrochloride functions by blocking beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. These receptors are part of the sympathetic nervous system and are activated by catecholamines such as adrenaline and noradrenaline. By inhibiting these receptors, Befunolol hydrochloride reduces the physiological responses typically induced by these neurotransmitters, such as the production of aqueous humor in the eye, thereby lowering intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker used for various cardiovascular conditions.
Timolol: A beta-blocker also used in the treatment of glaucoma.
Betaxolol: A selective beta-1 blocker used for hypertension and glaucoma.
Uniqueness
Befunolol hydrochloride is unique due to its intrinsic sympathomimetic activity, which means it can partially activate beta-adrenergic receptors while blocking them. This property can result in fewer side effects compared to other beta-blockers that lack this activity .
Properties
CAS No. |
66685-79-8 |
---|---|
Molecular Formula |
C16H22ClNO4 |
Molecular Weight |
327.80 g/mol |
IUPAC Name |
1-[7-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C16H21NO4.ClH/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14;/h4-7,10,13,17,19H,8-9H2,1-3H3;1H/t13-;/m1./s1 |
InChI Key |
TVVTWOGRPVJKDJ-BTQNPOSSSA-N |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |
Origin of Product |
United States |
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